3-cyano-N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of cyanoacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]thiophene-2-carboxamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of cyanoacetamides often involves solvent-free reactions, which are both economical and efficient. The fusion of aryl amines with ethyl cyanoacetate is one of the widely used methods for the preparation of cyanoacetanilides . This method is advantageous due to its simplicity and the high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The active hydrogen on the cyanoacetamide moiety allows for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of cyanoacetamides include phenyl isothiocyanate, potassium hydroxide, and active methylene reagents . These reactions typically occur under conditions such as room temperature or elevated temperatures, depending on the desired product.
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as thiophene derivatives and oxopyridine derivatives .
Scientific Research Applications
3-cyano-N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]thiophene-2-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-cyano-N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl groups enable it to participate in various biochemical reactions, leading to the formation of biologically active intermediates . These intermediates can interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-cyano-N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]thiophene-2-carboxamide include other cyanoacetamide derivatives, such as:
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
3-cyano-N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-12-2-4-13(5-3-12)18-21-15(11-23-18)6-8-20-17(22)16-14(10-19)7-9-24-16/h2-5,7,9,11H,6,8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUFDTGYYVLHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CCNC(=O)C3=C(C=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.